DMU-212
Description
3,4,5,4’-Trans-tetramethoxystilbene, commonly known as DMU-212, is a synthetic analog of resveratrol. Resveratrol is a naturally occurring compound found in various plants, including grapes, mulberries, and peanuts. This compound has gained significant attention due to its enhanced antiproliferative activity and bioavailability compared to resveratrol .
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQQRXTLIJXNY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300535 | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134029-62-2 | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DMU-212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,4,5-Trimethoxybenzaldehyde
The aldehyde component is synthesized through a multi-step sequence starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). Bromination at the 5-position using hydrobromic acid and hydrogen peroxide yields 5-bromovanillin, which undergoes Ullmann coupling with methylamine to introduce a methoxy group. Subsequent methylation with dimethyl sulfate in the presence of potassium carbonate produces 3,4,5-trimethoxybenzaldehyde (Fig. 1A). This step achieves a 60% yield, with purity confirmed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Preparation of 4-Methoxybenzyltriphenylphosphonium Bromide
The phosphonium salt is synthesized by reacting 4-methoxybenzyl bromide with triphenylphosphine in anhydrous dichloromethane. The reaction proceeds under nitrogen atmosphere at room temperature for 24 hours, yielding a white crystalline solid (85% yield). The product’s structure is validated through P NMR, showing a characteristic peak at δ 23.5 ppm.
Wittig Reaction Conditions and Optimization
Combining 3,4,5-trimethoxybenzaldehyde (1.2 equiv) with 4-methoxybenzyltriphenylphosphonium bromide (1.0 equiv) in tetrahydrofuran (THF) under reflux with sodium hydride (NaH) as the base generates the stilbene product. Key parameters include:
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Temperature : Reflux at 66°C
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Reaction Time : 24 hours
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Workup : Aqueous extraction followed by silica gel chromatography
This protocol yields 78% of the crude product, which exists as a mixture of E- and Z-isomers. Isomerization to the thermodynamically stable E-isomer is achieved by treating the mixture with iodine (0.1 equiv) in hexane under reflux, increasing the E:Z ratio to 95:5.
Table 1: Wittig Reaction Parameters for 3,4,5,4'-Tetramethoxystilbene Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | Vanillin → Bromination → Ullmann → MeOH | 60% | >98% |
| Phosphonium Salt Preparation | 4-Methoxybenzyl Br + PPh₃ in CH₂Cl₂ | 85% | >99% |
| Wittig Coupling | NaH, THF, 66°C, 24h | 78% | 90% |
| Isomerization | I₂, Hexane, reflux | 95% | >99% |
Alternative Synthetic Approaches
Mizoroki-Heck Reaction Attempts
Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been explored for stilbene synthesis. However, attempts to apply this method to 3,4,5,4'-tetramethoxystilbene resulted in unintended cyclization products. For example, reacting 2-iodo-3,4,5-trimethoxybenzene with 4-methoxystyrene in the presence of palladium acetate and triethylamine produced 2-aryl-2,3-dihydrobenzofuran derivatives instead of the desired stilbene. This outcome underscores the limitations of transition-metal catalysis in systems prone to intramolecular cyclization.
Challenges in Demethylation and Functionalization
Post-synthetic modifications, such as selective demethylation, are critical for generating bioactive analogues. However, treating 3,4,5,4'-tetramethoxystilbene with boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) leads to decomposition rather than clean demethylation. This instability is attributed to the propensity of ortho- and para-methoxy groups to form quinone intermediates under acidic conditions. Alternative strategies, including enzymatic demethylation, remain under investigation.
Industrial Production Considerations
Scale-Up Strategies
Industrial synthesis requires optimizing solvent recovery and minimizing hazardous reagents. Replacing NaH with potassium tert-butoxide (t-BuOK) in the Wittig reaction reduces exothermicity, enabling safer large-scale production. Continuous flow systems have also been proposed to enhance mixing efficiency and reduce reaction times.
Purification Techniques
Crude 3,4,5,4'-tetramethoxystilbene is purified via recrystallization from ethanol-water (4:1 v/v), achieving >99% purity. For pharmaceutical applications, subsequent chromatography on silica gel with ethyl acetate/hexane (1:3) removes trace isomers and byproducts.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Wittig Reaction | 78% | >99% | High | Moderate (E:Z = 1:1) |
| Mizoroki-Heck | <5% | N/A | Low | N/A |
Mechanistic Insights and Stereochemical Control
The Wittig reaction proceeds via a concerted mechanism, where the ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and the stilbene product. The E/Z selectivity is influenced by steric effects: bulky substituents on the aldehyde favor the E-isomer due to reduced transition-state crowding. Computational studies using density functional theory (DFT) corroborate this trend, showing a 2.3 kcal/mol energy difference between E- and Z-isomers .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes enzymatic and chemical oxidation, producing bioactive metabolites:
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Cytochrome P450 (CYP)-mediated oxidation : Metabolites include 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), formed via O-demethylation at the 3' position .
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Non-enzymatic oxidation : Reacts with oxidizing agents like hydrogen peroxide to generate quinone derivatives .
Table 1: Oxidation Pathways and Products
| Reaction Type | Reagents/Conditions | Major Product(s) | Biological Relevance |
|---|---|---|---|
| CYP1A1/1B1 oxidation | Liver microsomes, NADPH | DMU-214 (hydroxylated analog) | Enhanced anticancer activity |
| Chemical oxidation | H₂O₂, Fe³⁺ | Quinones | Pro-oxidant effects in cells |
Reduction Reactions
Hydrogenation of the central double bond yields dihydro derivatives:
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Catalytic hydrogenation : Pd/C in ethanol reduces the ethylene bond, producing 3,4,5,4'-tetramethoxybibenzyl .
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Biological reduction : Intracellular reductases may modify the compound’s electronic structure to enhance DNA intercalation .
Substitution Reactions
The methoxy groups participate in nucleophilic aromatic substitution (NAS) under controlled conditions:
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Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups, yielding polyhydroxylated stilbenes .
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Halogenation : Iodine in acetic acid substitutes methoxy groups with iodine atoms at positions 3 and 5 .
Table 2: Substitution Reactions and Outcomes
| Reagent | Conditions | Position Modified | Product Application |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | 3',4' | Precursor for resveratrol analogs |
| I₂/AcOH | Reflux, 12 h | 3,5 | Radiolabeled probes for imaging |
Metabolic Transformations
In vivo studies reveal complex metabolic pathways:
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Phase I metabolism : Hepatic CYP450 enzymes produce hydroxylated and demethylated metabolites .
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Phase II conjugation : Glucuronidation and sulfation at phenolic groups enhance water solubility for renal excretion .
Photochemical Reactivity
UV irradiation induces structural changes:
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Isomerization : Converts the trans isomer to cis-3,4,5,4'-tetramethoxystilbene, altering tubulin-binding affinity .
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Photodegradation : Forms radicals under UV light, contributing to pro-apoptotic effects in cancer cells.
Key Research Findings
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DMU-214 (a primary metabolite) shows 2.5-fold greater cytotoxicity than the parent compound in ovarian cancer cells (IC₅₀ = 0.7 μM vs. 1.8 μM) .
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Demethylation at the 4' position enhances STAT3 inhibition by 40% compared to the native compound .
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Hydrogenation derivatives exhibit reduced antiproliferative activity, confirming the critical role of the ethylene bond .
Reaction Mechanism Insights
Scientific Research Applications
Anticancer Properties
1.1 Mechanism of Action
DMU-212 exhibits strong antiproliferative effects against various cancer cell lines, including ovarian and melanoma cells. Its mechanism involves the induction of apoptosis and cell cycle arrest through the activation of multiple signaling pathways such as MAPK and NF-κB . Notably, it has shown to be more effective than resveratrol in inhibiting cancer cell growth due to its enhanced ability to modulate apoptotic pathways .
1.2 In Vitro Studies
A study demonstrated that this compound significantly inhibited the proliferation of A375 melanoma cells by inducing apoptosis and disrupting cell cycle progression . Another investigation using ovarian cancer cell lines (A-2780 and SKOV-3) revealed that this compound's metabolite, DMU-214, exhibited even greater cytotoxicity than the parent compound .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ovarian Cancer | A-2780 | 0.7 | Apoptosis induction via p53 modulation |
| Melanoma | A375 | 10 | MAPK pathway activation leading to apoptosis |
| Breast Cancer | MCF-7 | 2.5 | Inhibition of CYP1B1 leading to reduced tumor volume |
Anti-Angiogenic Effects
This compound has been shown to possess anti-angiogenic properties by inhibiting endothelial cell proliferation and migration. It effectively reduces vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis . This property makes it a potential candidate for treating diseases characterized by abnormal blood vessel formation.
2.1 In Vivo Studies
In vivo studies using mouse models demonstrated that this compound significantly reduced angiogenesis in Matrigel plug assays and chick chorioallantoic membrane assays . The compound's ability to inhibit VEGFR-mediated signaling pathways further supports its potential as an anti-cancer agent.
Cardioprotective Effects
Research indicates that this compound may offer cardioprotective benefits by modulating oxidative stress and improving endothelial function. Its derivatives have shown promise in treating conditions like pulmonary arterial hypertension by inhibiting smooth muscle cell proliferation and promoting apoptosis in these cells .
| Condition | Effect | Mechanism |
|---|---|---|
| Pulmonary Arterial Hypertension | Inhibition of smooth muscle proliferation | Induction of apoptosis via TRPC4 pathway |
| Endothelial Dysfunction | Improved vascular responses | Enhanced nitric oxide availability |
Neuroprotective Activity
Emerging studies suggest that this compound may also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to reduce oxidative stress markers positions it as a candidate for further research in this area .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, indicating its versatility beyond anticancer applications. This includes effectiveness against certain strains of bacteria and fungi, suggesting potential uses in treating infections .
Mechanism of Action
DMU-212 exerts its effects through various molecular targets and pathways. It induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of cell cycle-related proteins, such as p21 and cyclin B1. Additionally, this compound promotes the activation of AMPK and down-regulates the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK .
Comparison with Similar Compounds
Conclusion
This compound is a promising compound with a wide range of applications in scientific research. Its enhanced bioavailability, unique mechanisms of action, and potent antiproliferative activity make it a valuable candidate for further investigation and development in the fields of chemistry, biology, medicine, and industry.
Biological Activity
3,4,5,4'-Tetramethoxystilbene (TMS), a synthetic derivative of resveratrol, has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity through various studies, emphasizing its anti-cancer properties and mechanisms of action.
Chemical Structure and Properties
3,4,5,4'-Tetramethoxystilbene is characterized by the presence of four methoxy groups that replace hydroxyl groups found in resveratrol. This modification enhances its metabolic stability and bioavailability, making it a promising candidate for therapeutic applications.
Overview
Numerous studies have demonstrated that TMS exhibits significant anti-proliferative effects across various cancer cell lines. Its mechanisms include inducing apoptosis, cell cycle arrest, and modulation of key signaling pathways.
In Vitro Studies
- Breast and Ovarian Cancer : TMS showed potent anti-proliferative activity in breast (A375) and ovarian cancer cell lines (A-2780 and SKOV-3). The compound was found to induce apoptosis via the activation of the mitogen-activated protein kinase (MAPK) pathway and the expression of pro-apoptotic proteins .
- Melanoma : In human melanoma cells, TMS inhibited cell proliferation by promoting apoptosis and disrupting the cell cycle. It activated ERK1/2 signaling pathways, which are crucial for cell growth and survival .
- Non-Small Cell Lung Cancer (NSCLC) : TMS selectively targeted gefitinib-resistant NSCLC cells by elevating intracellular calcium levels and inducing endoplasmic reticulum stress. This led to caspase-independent apoptosis and autophagy activation .
Comparative Analysis with Resveratrol
TMS has been shown to exert stronger antiproliferative effects than resveratrol. In comparative studies, TMS induced higher rates of apoptosis in cancer cells while maintaining lower toxicity to normal cells .
The biological activity of TMS can be attributed to several mechanisms:
- Apoptosis Induction : TMS activates both intrinsic and extrinsic apoptotic pathways through modulation of p53-target genes and other apoptotic regulators .
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation .
- Signaling Pathway Modulation : TMS influences several transcription factors such as NF-κB and STAT3, which are involved in tumor progression and metastasis .
Data Table: Biological Activity Summary
| Cancer Type | Cell Line | Mechanism | Effect |
|---|---|---|---|
| Breast Cancer | A375 | Apoptosis induction via MAPK activation | Significant anti-proliferative |
| Ovarian Cancer | A-2780/SKOV-3 | Enhanced p53 activity; receptor-mediated apoptosis | Higher cytotoxicity than resveratrol |
| Melanoma | A375 | Cell cycle arrest; apoptosis | Inhibition of proliferation |
| Non-Small Cell Lung Cancer | H1975 | Calcium signaling; ER stress | Induction of autophagy |
Case Studies
- Study on Melanoma Cells : Research demonstrated that TMS effectively inhibited the proliferation of melanoma cells by inducing apoptosis through MAPK pathway activation. The study highlighted the compound's potential as a therapeutic agent against aggressive melanoma types .
- Ovarian Cancer Research : A comparative analysis revealed that TMS was more effective than its parent compound in inducing apoptosis in ovarian cancer cell lines. This suggests that structural modifications significantly enhance biological activity .
Q & A
Q. What are the primary mechanisms underlying DMU-212’s anticancer activity in ovarian cancer models?
this compound induces apoptosis via p53-dependent and -independent pathways. In SKOV-3 (p53-null) cells, it activates receptor-mediated apoptosis, while in A-2780 (wild-type p53) cells, it modulates p53-target genes (e.g., p48, p53R2, sestrins) to drive intrinsic/extrinsic apoptosis and DNA repair pathways . Key methodologies include MTT assays for cytotoxicity, qRT-PCR for gene expression, and SCID mouse xenograft models for in vivo validation .
Q. How does this compound compare to resveratrol in efficacy for chemoprevention?
this compound exhibits stronger antiproliferative activity than resveratrol in vitro (e.g., colon and ovarian cancer cells) due to enhanced metabolic stability and methoxy substitutions . In vivo, both compounds similarly reduce intestinal adenoma load (~25%) in ApcMin+ mice, but this compound’s effects on prostaglandin E2 (PGE-2) are metabolite-mediated, unlike resveratrol’s direct COX-2 inhibition . Comparative studies use dietary administration (0.2% w/w) and LC-MS/MS for metabolite profiling .
Q. What molecular targets are modulated by this compound in angiogenesis inhibition?
this compound inhibits endothelial cell migration and tube formation in vitro (HUVEC models) and reduces microvessel density in chick chorioallantoic membrane (CAM) assays. Mechanistically, it downregulates VEGF signaling and MMP-2/9 activity, critical for extracellular matrix remodeling . Methods include collagen-coated migration assays and Western blotting for MAPK pathway proteins (e.g., ERK, p38) .
Advanced Research Questions
Q. How do this compound’s metabolites, such as DMU-214, influence its pharmacodynamic profile?
DMU-214, the 3′-hydroxy metabolite of this compound, exhibits superior cytotoxicity in ovarian cancer models (A-2780 and SKOV-3) due to enhanced pro-apoptotic activity. Metabolic activation occurs via cytochrome P450 (CYP1A1)-mediated hydroxylation . Pharmacokinetic studies in rats use HPLC-UV for quantification, revealing rapid conversion of this compound to DMU-214 .
Q. What contradictions exist between this compound’s in vitro potency and in vivo efficacy?
While this compound shows robust in vitro cytotoxicity (IC₅₀: 5–80 µM), its in vivo antitumor effects (e.g., 24% adenoma reduction in ApcMin+ mice) are moderate, likely due to rapid metabolism and variable bioavailability . Discrepancies highlight the need for improved formulations (e.g., liposomal encapsulation) and dose optimization studies using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. Does this compound exhibit isoform-specific CYP inhibition, and what are the implications for drug interactions?
The isomer (E)-2,3',4,5'-tetramethoxystilbene (CAS 24144-92-1) is a potent CYP1B1 inhibitor (IC₅₀: 6 nM) with >500-fold selectivity over CYP1A1/1A2 . This specificity may synergize with this compound’s anticancer effects by inhibiting procarcinogen activation (e.g., N-nitrosodiethylamine). Competitive inhibition assays (Ki = 3 nM) and liver microsome models are used to validate interactions .
Q. How does this compound affect non-cancerous cells, such as granulosa cells, in regenerative contexts?
In 3D primary cultures, this compound promotes osteogenic differentiation of granulosa cells (GCs) via increased mineralization, suggesting utility in bone regeneration. Methods include Alizarin Red staining for calcium deposition and RNA-seq to identify osteoblast-specific markers (e.g., RUNX2, ALP) .
Q. What evidence supports this compound’s anti-metastatic activity in melanoma?
this compound inhibits A375 melanoma cell migration and attachment to collagen IV at 10–50 µM, likely via downregulation of MMP-9 and E-cadherin modulation . Mitotic arrest at prometaphase (Aurora A upregulation) and p38 MAPK antagonism are observed, though exact mechanisms require further elucidation .
Methodological Considerations
- Dose Optimization : Non-linear dose responses are observed in chemoprevention; subtoxic concentrations (e.g., 1–10 µM) may enhance therapeutic indices .
- 3D Culture Models : Granulosa cell osteogenesis studies use Matrigel-based 3D systems to mimic tissue microenvironments .
- In Vivo Pharmacokinetics : Rodent studies employ HPLC-UV for plasma quantification, showing this compound’s short half-life (~2 hr) and extensive first-pass metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
